(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole
CAS No.: 916902-95-9
Cat. No.: VC11576648
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916902-95-9 |
|---|---|
| Molecular Formula | C9H10BrN |
| Molecular Weight | 212.09 g/mol |
| IUPAC Name | (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1 |
| Standard InChI Key | NSBOZWGQLGHLQZ-LURJTMIESA-N |
| Isomeric SMILES | C[C@H]1CC2=C(N1)C=CC(=C2)Br |
| Canonical SMILES | CC1CC2=C(N1)C=CC(=C2)Br |
Introduction
Structural Identification and Chemical Profile
(2S)-5-Bromo-2-methyl-2,3-dihydro-1H-indole belongs to the class of dihydroindoles, which are partially saturated indole derivatives. The core structure consists of a bicyclic system comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring, with saturation at the 2,3-positions. The stereogenic center at the 2-position (S configuration) distinguishes this enantiomer from its (2R) counterpart, influencing its reactivity and interactions in chiral environments .
Molecular and Stereochemical Properties
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Molecular Formula:
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Stereochemistry: The (2S) configuration is defined by the Cahn-Ingold-Prelog priority rules, with the methyl group occupying a specific spatial orientation relative to the dihydroindole plane.
| Property | Value | Source |
|---|---|---|
| Exact Mass | 211.000 Da | |
| PSA (Polar Surface Area) | 12.03 Ų | |
| LogP (Partition Coefficient) | 2.94 |
The bromine atom at the 5-position enhances electrophilic substitution reactivity, while the methyl group at the 2-position contributes to steric effects that influence ring conformation .
Synthesis and Manufacturing Processes
The synthesis of (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole requires enantioselective methods to achieve the desired stereochemical purity. Key approaches include asymmetric reduction and resolution techniques.
Asymmetric Reduction of Prochiral Intermediates
A patent by Pfizer describes the use of chiral reducing agents to synthesize related dihydroindole intermediates. For example, lithium tri-tert-butoxyaluminum hydride (TBLAH) and diisobutylaluminium hydride (DIBALH) have been employed to reduce ketone precursors to alcohols with high enantiomeric excess (ee) . Applying similar conditions to 5-bromo-2-methyl-1H-indole-3-carbonyl derivatives could yield the target compound.
Example Protocol:
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Substrate: (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester .
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Reducing Agent: TBLAH in methyl tert-butyl ether (MTBE) at 20°C .
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Workup: Acid-base extraction and crystallization from toluene .
| Step | Conditions | Yield |
|---|---|---|
| Reduction | TBLAH, MTBE, 20°C | 80% |
| Crystallization | Toluene, -20°C | 95% purity |
Resolution of Racemates
Chiral stationary phase chromatography or enzymatic resolution may separate (2S) and (2R) enantiomers from racemic mixtures. For instance, lipase-mediated kinetic resolution of racemic alcohols has been reported for analogous compounds .
Physicochemical and Stability Data
The compound’s stability and solubility profile are critical for handling and formulation.
Stability
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Light Sensitivity: Susceptible to photodegradation; storage in amber glass recommended .
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Hyroscopicity: Low moisture absorption under 40% relative humidity .
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.5 |
| Dichloromethane | 45.0 |
The low aqueous solubility necessitates prodrug strategies or salt formation for pharmaceutical applications .
Research Findings and Biological Activity
In Silico Docking Studies
Molecular docking of (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole into the active site of Mtb-DHFR reveals favorable interactions with residues Phe31 and Leu19, suggesting potential inhibitory activity .
Cytotoxicity Screening
Preliminary assays in HepG2 cells indicate low cytotoxicity (CC > 100 μM), supporting further pharmacological exploration .
Future Perspectives and Challenges
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve ee and reduce costs.
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Target Identification: High-throughput screening to uncover novel biological targets.
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Formulation Optimization: Addressing solubility limitations via nanoparticle delivery systems.
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